molecular formula C9H8N4O2S B13696652 5-(3-Methyl-4-nitrophenyl)-1,3,4-thiadiazol-2-amine

5-(3-Methyl-4-nitrophenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B13696652
M. Wt: 236.25 g/mol
InChI Key: SMCXICRSFWNKCF-UHFFFAOYSA-N
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Description

2-Amino-5-(3-methyl-4-nitrophenyl)-1,3,4-thiadiazole is an organic compound belonging to the thiadiazole family Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(3-methyl-4-nitrophenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-4-nitrobenzoic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the thiadiazole ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(3-methyl-4-nitrophenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or nitrated products.

Scientific Research Applications

2-Amino-5-(3-methyl-4-nitrophenyl)-1,3,4-thiadiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-methyl-4-nitrophenyl)-1,3,4-thiadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can facilitate interactions with nucleophiles, while the thiadiazole ring can participate in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole
  • 2-Amino-5-(3-methylphenyl)-1,3,4-thiadiazole
  • 2-Amino-5-(4-methyl-3-nitrophenyl)-1,3,4-thiadiazole

Uniqueness

2-Amino-5-(3-methyl-4-nitrophenyl)-1,3,4-thiadiazole is unique due to the specific arrangement of the amino, methyl, and nitro groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H8N4O2S

Molecular Weight

236.25 g/mol

IUPAC Name

5-(3-methyl-4-nitrophenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H8N4O2S/c1-5-4-6(2-3-7(5)13(14)15)8-11-12-9(10)16-8/h2-4H,1H3,(H2,10,12)

InChI Key

SMCXICRSFWNKCF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN=C(S2)N)[N+](=O)[O-]

Origin of Product

United States

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